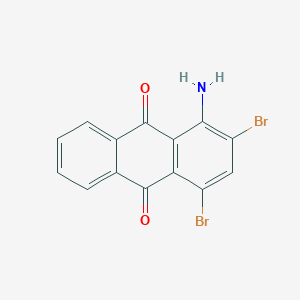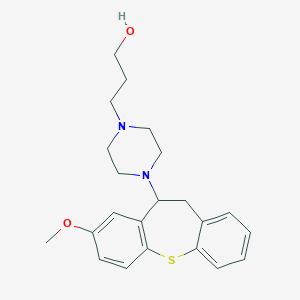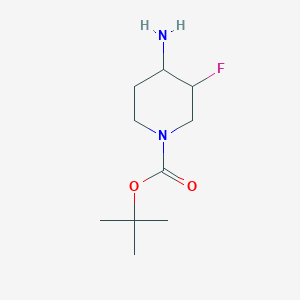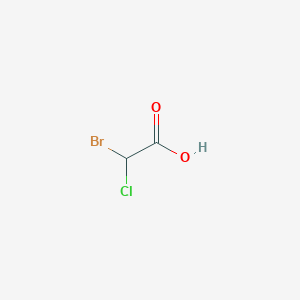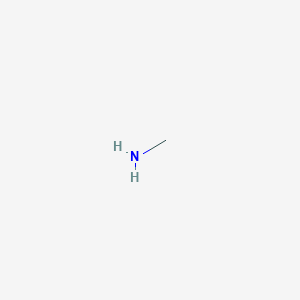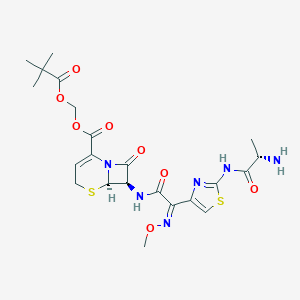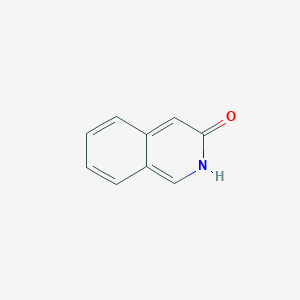![molecular formula C10H11NO4S B109458 (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid CAS No. 199679-41-9](/img/structure/B109458.png)
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of 4-aminobenzenesulfonamide and is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Additionally, (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in various animal models of disease. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for research on (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid. One area of interest is investigating its potential as a treatment for various inflammatory conditions, including arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid and to investigate its potential as a treatment for cancer. Finally, there is a need for more studies to investigate the safety and efficacy of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid in humans.
Synthesis Methods
The synthesis of (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid involves several steps, including the reaction of 4-aminobenzenesulfonamide with acetic anhydride to produce N-acetyl-4-aminobenzenesulfonamide. This compound is then reacted with ethyl chloroformate to produce N-acetyl-4-(ethoxycarbonyl)aminobenzenesulfonamide. The final step involves the reaction of this compound with acetic acid in the presence of sulfuric acid to produce (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid.
Scientific Research Applications
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory conditions, including arthritis and inflammatory bowel disease. Additionally, (E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid has been studied for its potential anticancer properties.
properties
IUPAC Name |
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOEFGCURUXDM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)
